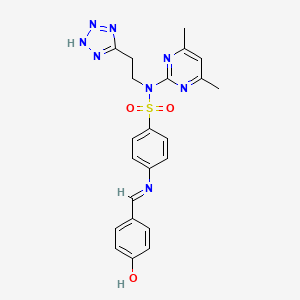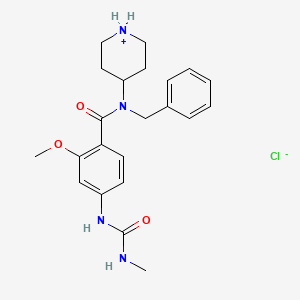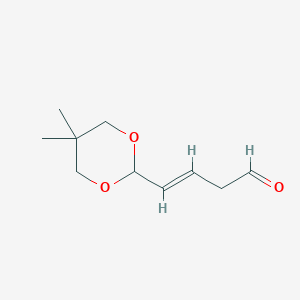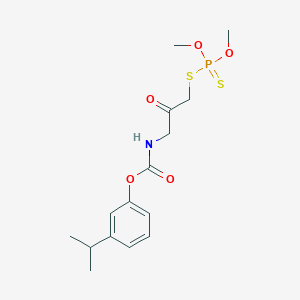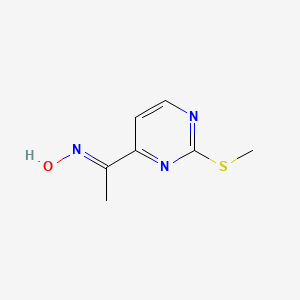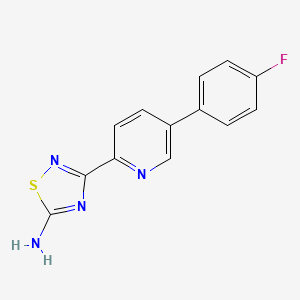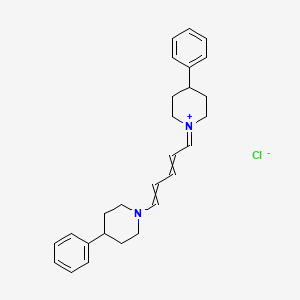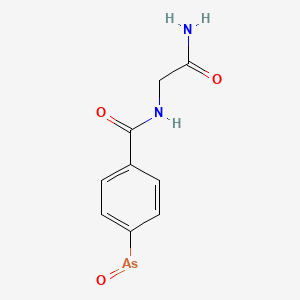![molecular formula C21H15N2NaO5S B13756780 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt CAS No. 25492-67-5](/img/structure/B13756780.png)
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an anthracene backbone, sulfonic acid group, and amino functionalities. It is often used in scientific research due to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt involves multiple steps. The process typically starts with the preparation of anthracene derivatives, followed by sulfonation, amination, and further functionalization to introduce the desired substituents. The reaction conditions often include the use of strong acids, bases, and specific catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its reactivity.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a wide range of functionalized anthracenes.
Aplicaciones Científicas De Investigación
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a diagnostic tool.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. The compound’s sulfonic acid group and amino functionalities play crucial roles in its binding affinity and reactivity with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, monosodium salt
- 9,10-Anthracenedione
- 2-Anthracenesulfonic acid, 1-amino-4-[(4-methylphenyl)amino]-9,10-dioxo-, monosodium salt
Uniqueness
Compared to similar compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt stands out due to its specific substitution pattern, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
25492-67-5 |
|---|---|
Fórmula molecular |
C21H15N2NaO5S |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
sodium;1-amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O5S.Na/c1-11-6-2-5-9-14(11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)12-7-3-4-8-13(12)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1 |
Clave InChI |
JUUHQEFCLDKFAL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
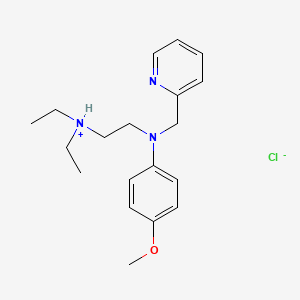
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)

